molecular formula C18H25NO2 B5510939 (3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol

Cat. No.: B5510939
M. Wt: 287.4 g/mol
InChI Key: YVPHPKDMIJEDDI-KDOFPFPSSA-N
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Description

(3R*,4R*)-3-cyclopropyl-4-methyl-1-(4-phenylbutanoyl)-3-pyrrolidinol is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.188529040 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron-Pair Donors in Carbocationic Polymerization

Research by Pratap and Heller (1992) explored the use of 1-Methyl-2-pyrrolidinone in carbocationic polymerization, which is relevant to the application of pyrrolidine derivatives in polymer science. Their work specifically involved the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, indicating the potential utility of pyrrolidine structures in developing new polymeric materials (Pratap & Heller, 1992).

Synthesis of Pyrrolo-Pyridines and Related Compounds

Davis, Wakefield, and Wardell (1992) focused on the reactions of β-(lithiomethyl)azines with nitriles to form pyrrolo-pyridines, among other compounds. This study highlights the utility of pyrrolidine derivatives in synthesizing a variety of nitriles and β-methylazines, which are key in producing complex organic compounds with potential pharmacological applications (Davis, Wakefield, & Wardell, 1992).

Prolyl Endopeptidase Inhibitors

Portevin et al. (1996) conducted research on potent and selective prolylendopeptidase (PEP) inhibitors. They replaced the classical central proline of a known PEP inhibitor with non-natural amino acids, including pyrrolidine derivatives. This work is significant for the development of new inhibitors with potential applications in treating cognitive disorders and enhancing cognition (Portevin et al., 1996).

X-ray Crystallographic Analysis of Tetrol and Its Complexes

Barton et al. (2013) described the use of (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL) and its selective inclusion complexes. The pyrrolidine structure in TETROL and its ability to form complexes with certain compounds is a key area of research in crystallography and material science (Barton et al., 2013).

RORγt Inverse Agonists Development

Duan et al. (2019) discovered a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfone as selective RORγt inverse agonists. This study highlights the significance of pyrrolidine derivatives in the development of therapeutic agents targeting specific receptors, with implications in treating autoimmune diseases (Duan et al., 2019).

Properties

IUPAC Name

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-14-12-19(13-18(14,21)16-10-11-16)17(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14,16,21H,5,8-13H2,1H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHPKDMIJEDDI-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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